molecular formula C6H5ClN2O2 B1469573 Methyl 5-chloropyrimidine-2-carboxylate CAS No. 894797-00-3

Methyl 5-chloropyrimidine-2-carboxylate

Cat. No.: B1469573
CAS No.: 894797-00-3
M. Wt: 172.57 g/mol
InChI Key: RGKJCTJQIOYUBM-UHFFFAOYSA-N
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Description

Methyl 5-chloropyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties .

Mode of Action

It’s worth noting that pyrimidine derivatives have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that these compounds may interact with their targets to modulate the production of these molecules, thereby exerting their neuroprotective and anti-inflammatory effects.

Biochemical Pathways

Pyrimidine derivatives have been shown to inhibit the endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that Methyl 5-chloropyrimidine-2-carboxylate may affect similar pathways.

Pharmacokinetics

It has been reported that this compound has high gastrointestinal (gi) absorption and is blood-brain barrier (bbb) permeant . . These properties suggest that this compound may have good bioavailability.

Result of Action

Pyrimidine derivatives have been shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

Methyl 5-chloropyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives. This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in nucleic acid metabolism, leading to the production of essential biomolecules . The interactions between this compound and these enzymes are typically characterized by the formation of covalent bonds, which stabilize the reaction intermediates and enhance the overall reaction efficiency.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific transcription factors, leading to changes in gene expression patterns . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the production and utilization of energy within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with DNA or RNA molecules, thereby affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote healthy metabolic activity . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nucleic acid metabolism. It interacts with enzymes such as pyrimidine synthase, which catalyzes the formation of pyrimidine nucleotides . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and ensure its proper localization within the cell. The distribution of this compound can also influence its accumulation and activity in different cellular compartments.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications can direct this compound to particular organelles, such as the nucleus or mitochondria. The subcellular localization of this compound is crucial for its activity and function within the cell.

Properties

IUPAC Name

methyl 5-chloropyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKJCTJQIOYUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.